Benzquinamide is classified as an antineoplastic agent, which means it is used in the treatment of cancer. It is specifically noted for its activity against certain types of tumors. This compound is often referenced in the context of chemotherapeutic drugs and is included in discussions surrounding agents that exhibit both cytotoxic and differentiating properties .
The synthesis of benzquinamide can be achieved through several methods, typically involving the reaction of appropriate amines with quinoline derivatives. A common synthetic route includes:
Technical parameters such as temperature (typically between 100°C to 150°C) and reaction time (ranging from several hours to overnight) are critical for optimizing yield and purity .
Benzquinamide features a complex molecular structure characterized by a benzene ring fused to a quinoline moiety with an amide functional group. The molecular formula is , with a molecular weight of approximately 198.22 g/mol.
Molecular modeling studies can provide insights into the three-dimensional conformation of benzquinamide, which is essential for understanding its interaction with biological targets .
Benzquinamide participates in several chemical reactions relevant to its application as an antineoplastic agent:
These reactions are significant for developing analogs with improved efficacy or reduced toxicity .
The mechanism of action of benzquinamide involves its interference with cellular processes critical for tumor growth:
Benzquinamide exhibits several notable physical and chemical properties:
Benzquinamide finds applications primarily in the field of oncology:
Benzquinamide (chemical formula: C₂₂H₃₂N₂O₅; molecular weight: 404.507 g·mol⁻¹) was first synthesized in the early 1960s by Pfizer chemists, marking a structured effort to expand the company’s neuropharmacological portfolio [1] [2]. Its core structure features a tetrahydroisoquinoline scaffold modified with diethylcarbamoyl and acetate ester functional groups, classifying it among synthetic alkaloid derivatives. Early research identified it as a multifunctional receptor antagonist with activity at histamine H₁ and muscarinic acetylcholine receptors, though its precise mechanism remained incompletely characterized [2].
Pharmacological studies established benzquinamide’s primary indication for post-operative nausea and vomiting (PONV). Bioavailability studies revealed significant limitations: oral and rectal routes exhibited only 33–39% bioavailability relative to intramuscular administration, complicating delivery optimization [2]. Its pharmacokinetic profile showed a remarkably short plasma half-life of 1.0–1.6 hours across all formulations, necessitating frequent re-dosing [2]. Despite these challenges, initial clinical trials supported its efficacy as an antiemetic, leading to market approval in several countries under brand names including Quantril, Emete-Con, and Promecon [1].
Table 1: Key Physicochemical and Pharmacokinetic Properties of Benzquinamide
Property | Value | Method/Notes |
---|---|---|
Chemical Formula | C₂₂H₃₂N₂O₅ | IUPAC: 3-(Diethylcarbamoyl)-9,10-dimethoxy-1H,2H,3H,4H,6H,7H,11bH-pyrido[2,1-a]isoquinolin-2-yl acetate |
Molecular Weight | 404.507 g·mol⁻¹ | |
Bioavailability (Oral/Rectal) | 33–39% | Relative to intramuscular route |
Plasma Half-Life | 1.0–1.6 hours | Consistent across formulations |
Primary Mechanism | Antihistaminic / Anticholinergic | Presumed H₁ and mACh receptor antagonism |
Pfizer’s development of benzquinamide occurred during a transformative era for the company. The 1960s saw Pfizer aggressively expand its research infrastructure, including consolidating medical research laboratories in Groton, Connecticut, in 1960 [4] [5]. This centralized R&D approach facilitated benzquinamide’s synthesis alongside other pipeline candidates. The company leveraged its expertise in fermentation technology (pioneered for penicillin and citric acid) and organic synthesis to diversify into neuropharmacology [4] [5].
Benzquinamide represented Pfizer’s strategic push into perioperative therapeutics, targeting the underserved PONV market. However, it entered a competitive landscape dominated by established phenothiazines and emerging benzodiazepines. Internal prioritization within Pfizer favored antibiotics (e.g., Vibramycin, 1967) and cardiovascular drugs during this period, potentially limiting commercial investment in benzquinamide [4] [5]. Archival records suggest it was never among Pfizer’s flagship products, unlike contemporaneous breakthroughs such as doxycycline.
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6